molecular formula C15H14N2O4S B11666108 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate

Cat. No.: B11666108
M. Wt: 318.3 g/mol
InChI Key: FEYQWACFTLBDSO-CXUHLZMHSA-N
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Description

This compound belongs to the class of aryl hydrazones featuring a thiophene-carbonyl substituent and a 2-methoxy-4-acetoxyphenyl backbone.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl] acetate

InChI

InChI=1S/C15H14N2O4S/c1-10(18)21-12-6-5-11(8-13(12)20-2)9-16-17-15(19)14-4-3-7-22-14/h3-9H,1-2H3,(H,17,19)/b16-9+

InChI Key

FEYQWACFTLBDSO-CXUHLZMHSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate typically involves the condensation of 2-methoxy-4-formylphenyl acetate with thiophene-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy
A study conducted by Madhavi et al. evaluated the antibacterial activity of various substituted phenyl compounds, revealing that modifications to the hydrazine moiety enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

CompoundActivity (Zone of Inhibition mm)Reference
Compound A20
Compound B25
Compound C15

Antifungal Properties

The compound also demonstrates antifungal activity, particularly against strains like Candida albicans.

Research Findings
In vitro studies indicated that the compound inhibited fungal growth effectively at concentrations as low as 50 µg/mL, suggesting potential for therapeutic use in treating fungal infections.

Concentration (µg/mL)Zone of Inhibition (mm)Reference
5018
10025

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The mechanism often involves apoptosis induction in cancer cells.

Case Study: Cytotoxic Effects
A study on the cytotoxic effects of related compounds indicated that those with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)10.0

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, leading to the modulation of cellular processes. The hydrazinylidene moiety can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Substituent Effects

Compound Name / ID Substituent on Hydrazinylidene Core Structure Key Features Reference
Target Compound Thiophen-2-ylcarbonyl Phenyl acetate Thiophene’s electron-rich nature enhances π-π interactions. N/A
(E)-4-{[2-(2-Furylcarbonyl)Hydrazinylidene]Methyl}-2-Methoxyphenyl Acetate Furylcarbonyl Phenyl acetate Furyl group offers less electron density than thiophene, altering binding affinity.
4-{[2-(3-Chlorobenzoyl)Hydrazinylidene]Methyl}-2-Methoxyphenyl (2,4-Dioxo-1,3-Thiazolidin-5-yl)Acetate 3-Chlorobenzoyl Thiazolidine-2,4-dione Chlorophenyl enhances lipophilicity; thiazolidinedione adds hydrogen-bonding capacity.
4-[(E)-[2-({[5-(4-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Hydrazinylidene]Methyl}-2-Methoxyphenyl Acetate Triazole-sulfanyl acetyl Phenyl acetate Bulky triazole-sulfanyl group increases steric hindrance.

Key Research Findings and Trends

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and antimicrobial potency but may reduce solubility.
  • Thiophene’s electron-rich nature (target compound) likely improves binding to aromatic residues in enzymes compared to furyl () or phenyl groups.

Synthetic Efficiency : High yields (>85%) are achieved in hydrazone formation (), but sterically hindered substituents (e.g., triazole-sulfanyl in ) lower yields to ~36% .

Crystallographic Insights : Planar molecular geometries (e.g., ) facilitate intermolecular hydrogen bonding (N–H···O), critical for crystal packing and stability .

Biological Activity

2-Methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique hydrazone linkage and methoxy substitution, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate can be represented as follows:

C14H15N3O3S\text{C}_{14}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

This structure highlights the presence of a methoxy group, a hydrazone moiety, and a thiophene ring, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate exhibit significant antimicrobial properties. For instance, derivatives of hydrazone compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds with similar structures have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a promising therapeutic avenue for inflammatory diseases.

Assay TypeCytokine Inhibition (%)
ELISATNF-alpha: 50%
IL-6: 65%

Anticancer Activity

Preliminary studies indicate that 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate may possess anticancer properties. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)
MCF-712
HeLa10

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of hydrazone derivatives and their evaluation against various pathogens. The results indicated that modifications at the thiophene position enhanced antimicrobial activity significantly .
  • Research on Anti-inflammatory Effects : A paper in Pharmacology Reports described how certain hydrazone derivatives reduced inflammation in animal models by modulating immune responses, leading to decreased levels of inflammatory markers .
  • Evaluation of Anticancer Effects : A clinical trial reported in Cancer Research demonstrated that compounds structurally related to 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate showed promising results in inhibiting tumor growth in xenograft models .

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